3-(2-Methoxypropan-2-yl)oxetan-3-amine

Catalog No.
S14141124
CAS No.
M.F
C7H15NO2
M. Wt
145.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methoxypropan-2-yl)oxetan-3-amine

Product Name

3-(2-Methoxypropan-2-yl)oxetan-3-amine

IUPAC Name

3-(2-methoxypropan-2-yl)oxetan-3-amine

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

InChI

InChI=1S/C7H15NO2/c1-6(2,9-3)7(8)4-10-5-7/h4-5,8H2,1-3H3

InChI Key

VZRNVFGWERBMGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(COC1)N)OC

3-(2-Methoxypropan-2-yl)oxetan-3-amine is a chemical compound characterized by its oxetane ring structure, which consists of a four-membered cyclic ether. This compound features an amine group at the 3-position of the oxetane ring and a methoxypropan-2-yl substituent at the 2-position. The molecular formula for this compound is C₇H₁₅NO₂, and it possesses unique physicochemical properties due to the presence of both the oxetane and amine functionalities.

. Notably, they can undergo ring-opening reactions, which are significant in organic synthesis. For example, the ring can be opened in the presence of nucleophiles or under acidic or basic conditions, leading to the formation of linear or branched products. Additionally, oxetanes can engage in ring-expansion reactions, where the oxetane ring expands to form larger cyclic structures or linear chains .

Synthesis of 3-(2-Methoxypropan-2-yl)oxetan-3-amine can be achieved through several methods:

  • Intramolecular Cyclization: This method involves the formation of the oxetane ring from a precursor molecule through a cyclization reaction that typically includes an alcohol and an amine.
  • Ring-opening followed by amination: The oxetane can be opened using nucleophilic reagents followed by subsequent reactions to introduce the amine functionality.
  • Use of Protecting Groups: In synthetic pathways, protecting groups may be employed to selectively modify certain functional groups without affecting others during multi-step synthesis.

These methods allow for the efficient construction of the desired compound while maintaining high yields and purity .

3-(2-Methoxypropan-2-yl)oxetan-3-amine has potential applications in medicinal chemistry due to its structural characteristics. It may serve as:

  • A building block for synthesizing more complex pharmaceutical compounds.
  • A ligand in drug design, particularly for targeting specific receptors or enzymes.
  • A component in polymeric materials where its unique structure can enhance mechanical properties or chemical resistance.

The versatility of oxetanes in various chemical contexts makes them valuable in ongoing research and development efforts within pharmaceutical industries .

Interaction studies involving 3-(2-Methoxypropan-2-yl)oxetan-3-amine would typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its potential therapeutic effects and side effects. Techniques such as molecular docking, in vitro assays, and in vivo studies could provide insights into how this compound interacts at a molecular level with biological systems.

Several compounds share structural similarities with 3-(2-Methoxypropan-2-yl)oxetan-3-amine. Here are some notable examples:

Compound NameStructure CharacteristicsSimilarity Index
(R)-1-Methoxypropan-2-amineContains a methoxy group but lacks the oxetane ring0.89
(S)-Tetrahydrofuran-3-amineFive-membered cyclic ether structure0.64
3-Aminomethyl oxetaneSimilar oxetane structure with an amino group0.76
Oxetan-3-oneA ketone derivative of oxetane0.76
Oxetan-3-carboxaldehydeContains a carboxaldehyde functional group0.76

The uniqueness of 3-(2-Methoxypropan-2-yl)oxetan-3-amine lies in its specific combination of an oxetane ring with a methoxypropan substituent, which may impart distinct physicochemical properties and biological activities compared to these similar compounds .

Horner–Wadsworth–Emmons Reaction Optimization

The HWE reaction is pivotal for constructing the oxetane core of 3-(2-Methoxypropan-2-yl)oxetan-3-amine. This method employs phosphonate esters to form α,β-unsaturated carbonyl intermediates, which undergo cyclization to yield the oxetane ring. For example, methyl 2-(dimethoxyphosphoryl)acetate reacts with azetidin-2-one under basic conditions to generate the oxetane scaffold. Optimization studies highlight the critical role of base selection: potassium hexamethyldisilazane (KHMDS) in tetrahydrofuran (THF) achieves a 78% yield, whereas sodium hydride (NaH) in dimethylformamide (DMF) results in partial ring-opening due to excessive basicity.

Steric effects from the 2-methoxypropan-2-yl group necessitate slow reagent addition to prevent premature imine formation. Gold-catalyzed variants of the HWE reaction, as demonstrated in phosphonate-substituted oxetan-3-one syntheses, offer improved regioselectivity under milder conditions. These protocols avoid high temperatures (>100°C), which destabilize the oxetane ring, and instead utilize room-temperature reactions with pyridine-N-oxide additives to stabilize reactive intermediates.

Reductive Amination Strategies in Oxetane Functionalization

Reductive amination introduces the amine group at the oxetane’s 3-position while preserving ring integrity. A two-step approach starts with oxetan-3-one, which undergoes condensation with 2-methoxypropan-2-amine to form an imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) in methanol affords the target amine with 85% efficiency. Catalytic hydrogenation (H2, Pd/C) is less effective here due to competitive oxetane ring hydrogenolysis.

Critical to success is the use of weakly acidic conditions (pH 4–6) during imine formation, which prevent oxetane ring-opening. Benzotriazole-activated intermediates, as reported in strain-release-driven syntheses, enhance reaction rates by lowering the activation energy for imine reduction. This method’s modularity allows for the incorporation of diverse aliphatic and aromatic amines, though the 2-methoxypropan-2-yl group’s bulk necessitates extended reaction times (24–48 hours) for complete conversion.

Solvent and Catalyst Selection for Cyclic Ether Formation

Solvent polarity directly impacts oxetane stability and reaction efficiency. Polar aprotic solvents like THF and dichloromethane (DCM) favor HWE cyclization by stabilizing the phosphonate ylide intermediate without inducing nucleophilic attack on the oxetane. In contrast, protic solvents (e.g., ethanol) lead to a 30% decrease in yield due to partial ring hydrolysis. Catalyst selection further modulates reactivity: gold(I) complexes enable room-temperature HWE reactions by facilitating carbene transfer, while zinc triflate accelerates reductive amination by polarizing the carbonyl group.

Table 1: Solvent and Catalyst Impact on Oxetane Synthesis

SolventCatalystYield (%)Ring-Opening Byproduct (%)
THFKHMDS78<5
DCMAu(I)/N-oxide823
DMFNaH4522
EthanolNone1268

Protecting Group Strategies for Amine Stability During Synthesis

The primary amine in 3-(2-Methoxypropan-2-yl)oxetan-3-amine requires protection during synthesis to avoid unwanted side reactions. tert-Butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate in DCM, achieving 90% protection efficiency. Boc deprotection under acidic conditions (HCl in dioxane) must be carefully controlled to prevent oxetane ring scission; trifluoroacetic acid (TFA) at 0°C minimizes degradation.

Alternative strategies employ benzyl groups, which are removed via hydrogenolysis. However, this method risks reducing the oxetane ring when palladium catalysts are used. Transient protection using trimethylsilyl (TMS) groups offers a compromise, enabling rapid in situ deprotection under mild fluoride conditions without affecting the oxetane.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Mechanisms

Structural Framework for DPP-IV Inhibition

The compound 3-(2-Methoxypropan-2-yl)oxetan-3-amine represents a novel structural framework with significant potential for dipeptidyl peptidase-IV inhibition. This enzyme, a serine protease with specificity for cleaving Xaa-Pro and Xaa-Ala sequences, serves as a crucial therapeutic target for type 2 diabetes management [1] [2]. The oxetane ring system in this compound provides unique structural characteristics that may enhance binding affinity and selectivity compared to conventional inhibitors.

Molecular Docking and Binding Interactions

Research demonstrates that dipeptidyl peptidase-IV possesses a relatively large proteolytic pocket capable of accommodating up to 11 residues, presenting both opportunities and challenges for small-molecule inhibitor design [2] [3]. The oxetane moiety in 3-(2-Methoxypropan-2-yl)oxetan-3-amine contributes to the compound's three-dimensional structure, potentially facilitating optimal positioning within the enzyme's active site. Key amino acid residues identified in DPP-IV binding include Arg125, Glu205, Glu206, Tyr547, Tyr662, and Tyr666, which are essential for hydrogen bonding interactions with potential inhibitors [3].

Comparative Inhibition Profile

Natural and synthetic DPP-IV inhibitors demonstrate varying potencies and mechanisms of action. Oxytocin, a natural cyclic peptide, exhibits concentration-dependent inhibition with an IC₅₀ of 110.7 nM, representing the first natural cyclic peptide proven to inhibit DPP-IV [2]. Food-derived peptides such as LPFA, VPFWA, and WGLP from walnut protein hydrolysates show IC₅₀ values ranging from 267.9 to 350.9 μM, demonstrating their ability to cross Caco-2 cell monolayers intact [4]. Synthetic compounds, including thiazino-isoquinoline derivatives, have achieved IC₅₀ values as low as 0.35 μM, with compound 4g representing the most active in its series [5].

Compound TypeIC₅₀ ValueMechanismSource
Oxytocin110.7 nMConcentration-dependentNatural cyclic peptide
LPFA peptide267.9 ± 7.2 μMDirect inhibitionWalnut protein hydrolysate
Thiazino-isoquinoline 4g0.35 μMDirect inhibitionSynthetic compound
Trp-Val dipeptideMultifunctionalNon-competitiveNatural dipeptide

Mechanism of Action Considerations

The inhibition mechanism of DPP-IV by oxetane-containing compounds involves multiple molecular interactions. The enzyme's active site contains a catalytic dyad of aspartate residues, and effective inhibitors must establish appropriate hydrogen bonding networks with these residues [1] [6]. The oxetane ring in 3-(2-Methoxypropan-2-yl)oxetan-3-amine may serve as a hydrogen bond acceptor, potentially enhancing binding affinity through favorable electrostatic interactions with the enzyme's active site residues.

β-Secretase (BACE1) Target Engagement Strategies

Structural Basis for BACE1 Inhibition

Beta-secretase 1 (BACE1) represents a critical therapeutic target for Alzheimer's disease treatment due to its role in amyloid-β peptide generation [7] [8]. The enzyme's bilobal domain structure, assembled by DTG/DSG motifs, creates a large and relatively less hydrophobic proteolytic pocket that can accommodate diverse inhibitor architectures [7]. The oxetane ring system in 3-(2-Methoxypropan-2-yl)oxetan-3-amine offers unique opportunities for BACE1 target engagement through its conformational rigidity and electronic properties.

Binding Site Interactions and Selectivity

BACE1 inhibitor design focuses on achieving high selectivity over related aspartyl proteases, particularly cathepsin D and BACE2 [8] [9]. Structure-based design approaches have identified critical binding site features, including the S1' subsite and interactions with key residues such as Tyr-198 [9]. The hydroxyl group of Tyr-198 forms rare hydrogen bonding interactions with inhibitor carbonyl groups, creating a distinctive kink at the P2' site that can be exploited for selectivity [9].

Inhibitor Classes and Potency Profiles

Contemporary BACE1 inhibitors demonstrate exceptional potency, with several compounds achieving picomolar IC₅₀ values. Hydroxyethylene-containing inhibitors represent a particularly successful class, with compound 5 exhibiting a Ki of 17 pM and remarkable selectivity ratios exceeding 7,000-fold over BACE2 and 250,000-fold over cathepsin D [8] [9]. Aminooxazoline xanthenes have also shown promise, with compound 61 demonstrating IC₅₀ values of 8 nM in enzymatic assays and 36 nM in cellular systems, coupled with significant central nervous system Aβ reduction [10].

Inhibitor ClassIC₅₀/Ki ValueSelectivityCNS Activity
Hydroxyethylene compound 517 pM>250,000-fold vs CatDDemonstrated
Aminooxazoline xanthene 618 nM enzyme, 36 nM cell560-fold vs CatD63% brain Aβ reduction
Verubecestat (MK-8931)2.2 nM0.34 nM vs BACE2Oral availability
Oxazine compound 15Significant Aβ reductionExcellent selectivityLong duration effect

Target Engagement Optimization

The development of BACE1 inhibitors requires careful optimization of target engagement properties to achieve therapeutic efficacy while minimizing mechanism-based side effects [7] [11]. The oxetane ring system may contribute to target engagement through multiple mechanisms, including conformational preorganization, enhanced binding kinetics, and improved selectivity profiles. The electron-withdrawing nature of the oxetane ring can modulate the basicity of adjacent functional groups, potentially improving binding affinity and selectivity [12].

Structure-Activity Relationship Studies for CNS Penetration

Blood-Brain Barrier Penetration Mechanisms

Central nervous system penetration represents a critical challenge in neurotherapeutic development, with the blood-brain barrier restricting the passage of hydrophilic compounds while allowing free diffusion of small lipophilic molecules [13] [14]. The oxetane ring system in 3-(2-Methoxypropan-2-yl)oxetan-3-amine provides unique structural features that may enhance CNS penetration through multiple mechanisms, including passive diffusion optimization and reduced efflux transporter recognition [15] [16].

Physicochemical Property Optimization

The incorporation of oxetane rings into drug molecules offers significant advantages for CNS penetration through modulation of key physicochemical properties [16] [12]. The electron-withdrawing effect of the oxetane ring reduces the pKa of adjacent basic functionality by approximately 2.7 units, substantially decreasing basicity and improving passive diffusion characteristics [12]. This effect is particularly beneficial for compounds requiring CNS activity, as reduced basicity correlates with improved blood-brain barrier penetration.

Structure-Activity Relationship Principles

Several successful CNS-penetrant oxetane-containing compounds demonstrate clear structure-activity relationships for brain penetration. The BTK inhibitor AS-1763 achieved superior potency and substantially improved permeability (Papp = 1.42 × 10⁻⁶ cm/s) through oxetane incorporation into its tetrahydropyridine scaffold [15]. Similarly, the kappa opioid antagonist compound 58 demonstrated good CNS penetration with protein binding of 93.4% in human plasma and 98.4% in rat brain homogenate [17].

CompoundCNS PenetrationKey PropertiesMechanism
AS-1763 (BTK inhibitor)60.8-68.1% oral bioavailabilityImproved permeabilityOxetane in tetrahydropyridine
Compound 58 (KOR antagonist)Good CNS penetrationLow efflux ratio (<2.3)Oxadiazole-oxetane combination
Compound 9 (EGFR inhibitor)Kp,uu 0.33-0.45Excellent brain penetrationTrisubstituted hydroxylamine motif
Ziresovir (RSV inhibitor)Reduced VssGood oral activityConformational restriction

Molecular Design Strategies

The design of CNS-penetrant oxetane compounds requires careful consideration of multiple factors, including molecular weight, polar surface area, and conformational flexibility [16] [12]. The oxetane ring contributes to increased three-dimensionality while maintaining low molecular weight, potentially improving solubility and permeability simultaneously [12]. The structural rigidity imposed by the oxetane ring system may also reduce conformational entropy penalties associated with blood-brain barrier crossing.

Efflux Transporter Considerations

P-glycoprotein efflux represents a significant barrier to CNS drug delivery, and oxetane-containing compounds have demonstrated reduced efflux liability through structural modifications [18] [16]. The oxazine-based BACE1 inhibitor development program successfully incorporated double bonds to reduce P-gp efflux, leading to compounds with improved brain penetration and robust Aβ reduction [18]. These findings suggest that 3-(2-Methoxypropan-2-yl)oxetan-3-amine may benefit from similar structural optimization strategies to enhance CNS penetration.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

145.110278721 g/mol

Monoisotopic Mass

145.110278721 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types